Fibracillin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O6S/c1-25(2,36-16-12-10-15(27)11-13-16)24(35)29-17(14-8-6-5-7-9-14)20(31)28-18-21(32)30-19(23(33)34)26(3,4)37-22(18)30/h5-13,17-19,22H,1-4H3,(H,28,31)(H,29,35)(H,33,34)/t17-,18-,19+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIJLJGDLNRGBY-NXWNEQKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199179 | |
| Record name | Fibracillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51154-48-4 | |
| Record name | (2S,5R,6R)-6-[[(2R)-2-[[2-(4-Chlorophenoxy)-2-methyl-1-oxopropyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51154-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fibracillin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fibracillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fibracillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.820 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIBRACILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSM36G5OTK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Piperacillin Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial activity of piperacillin, a broad-spectrum β-lactam antibiotic, against Gram-negative bacteria. The document details its interaction with penicillin-binding proteins (PBPs), its transport across the bacterial outer membrane, and the synergistic role of the β-lactamase inhibitor tazobactam. Quantitative data on susceptibility and protein binding are presented, along with detailed experimental protocols for their determination.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Piperacillin, a ureidopenicillin, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2] This inhibition is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the transpeptidation and carboxypeptidation reactions that cross-link the peptidoglycan strands.[1][2] The disruption of cell wall integrity leads to cell lysis and bacterial death. The chemical structure of piperacillin, particularly its polar side chain, enhances its penetration into Gram-negative bacteria and provides some stability against cleavage by certain β-lactamase enzymes.[1]
The following diagram illustrates the overall mechanism of action of piperacillin/tazobactam against Gram-negative bacteria.
Caption: General mechanism of piperacillin/tazobactam action.
Translocation Across the Gram-Negative Outer Membrane
A critical step in the action of piperacillin against Gram-negative bacteria is its ability to traverse the outer membrane to reach its PBP targets in the periplasmic space. This transport is primarily facilitated by porin channels, which are protein structures that form water-filled pores in the outer membrane.[3] The size and charge of the antibiotic molecule, as well as the specific type of porin, influence the rate of diffusion.[3] In Enterobacterales such as Escherichia coli, OmpF and OmpC are the major general porins involved in the uptake of β-lactam antibiotics.[4][5]
The following diagram illustrates the passage of piperacillin through a porin channel.
Caption: Translocation of piperacillin across the outer membrane.
Interaction with Penicillin-Binding Proteins (PBPs)
Once in the periplasm, piperacillin binds to and inactivates various PBPs. Gram-negative bacteria possess multiple PBPs, each with distinct roles in cell wall synthesis and maintenance. Piperacillin exhibits a high affinity for PBP3, which is primarily involved in septum formation during cell division.[6][7] Inhibition of PBP3 leads to the formation of filamentous cells and ultimately cell lysis. Piperacillin also binds to other PBPs, such as PBP1a and PBP1b, which are involved in cell elongation.[8]
The binding affinities of piperacillin for specific PBPs in key Gram-negative pathogens are summarized in the table below.
| Pathogen | PBP | IC50 (mg/L) |
| Escherichia coli | PBP1b | >128 |
| PBP2 | >128 | |
| PBP3 | 0.06 | |
| Klebsiella pneumoniae | PBP1a/1b | >256 |
| PBP2 | >256 | |
| PBP3 | 0.25 | |
| Pseudomonas aeruginosa | PBP3 | 2 |
IC50 (50% inhibitory concentration) is the concentration of piperacillin required to inhibit 50% of the binding of a fluorescent penicillin analog to the PBP.[6][8][9]
The following diagram illustrates the preferential binding of piperacillin to PBP3.
Caption: Preferential binding of piperacillin to PBP3.
The Role of Tazobactam: Overcoming β-Lactamase-Mediated Resistance
A primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive.[10] Tazobactam is a β-lactamase inhibitor that is combined with piperacillin to protect it from degradation by a wide range of β-lactamases, including many plasmid-mediated and some chromosomally-mediated enzymes.[10][11] Tazobactam itself has weak antibacterial activity.[11]
The following diagram depicts the protective effect of tazobactam.
Caption: Tazobactam protects piperacillin from β-lactamase.
Quantitative Susceptibility Data
The in vitro activity of piperacillin/tazobactam against common Gram-negative pathogens is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates.
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | ≤1 | 4 |
| Klebsiella pneumoniae | ≤1 | 8 |
| Pseudomonas aeruginosa | 4 | 128 |
| Acinetobacter baumannii | 16 | >64 |
Data compiled from various surveillance studies. MIC values can vary based on geographical location and testing methodology.[10][11][12][13]
Mechanisms of Resistance
Despite the presence of tazobactam, resistance to piperacillin can still emerge through several mechanisms:
-
Production of β-lactamases not inhibited by tazobactam: This includes some AmpC β-lactamases and metallo-β-lactamases.[14]
-
Alterations in PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of piperacillin, leading to decreased susceptibility.[13]
-
Reduced outer membrane permeability: Downregulation or mutation of porin channels can limit the entry of piperacillin into the periplasm.[3]
-
Efflux pumps: Active efflux of the antibiotic from the periplasm back into the extracellular space by pumps such as the MexAB-OprM system in P. aeruginosa and the AcrAB-TolC system in E. coli can reduce the intracellular concentration of piperacillin.[1][15]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of piperacillin/tazobactam.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Piperacillin/tazobactam analytical standard
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of piperacillin/tazobactam at a concentration of 1280 mg/L piperacillin and 160 mg/L tazobactam in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 128/16 mg/L to 0.125/0.0156 mg/L).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of piperacillin/tazobactam that completely inhibits visible bacterial growth.
The following diagram outlines the workflow for MIC determination.
Caption: Workflow for MIC determination by broth microdilution.
Competitive PBP Binding Assay
This protocol describes a method to determine the affinity of piperacillin for specific PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Radiolabeled penicillin (e.g., [3H]benzylpenicillin) or a fluorescent penicillin analog
-
Varying concentrations of piperacillin
-
SDS-PAGE apparatus
-
Fluorography or fluorescence imaging system
Procedure:
-
Membrane Preparation: Isolate bacterial membranes containing PBPs from the test organism.
-
Competitive Binding: Incubate the membrane preparations with various concentrations of piperacillin for a set period to allow for binding to the PBPs.
-
Labeling: Add a fixed concentration of radiolabeled or fluorescent penicillin to the mixture. This will bind to any PBPs not already occupied by piperacillin.
-
SDS-PAGE: Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Visualize the labeled PBPs using autoradiography (for radiolabeled penicillin) or a fluorescence scanner.
-
Quantification: Quantify the intensity of the bands corresponding to each PBP. The concentration of piperacillin that reduces the binding of the labeled penicillin by 50% is the IC50 value.
The following diagram illustrates the workflow for the competitive PBP binding assay.
Caption: Workflow for competitive PBP binding assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of porin proteins OmpF and OmpC in the permeation of beta-lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function and Regulation of Outer Membrane Proteins Involved in Drug Transport in Enterobactericeae: the OmpF/C – TolC Case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. Surveillance for Antimicrobial Susceptibility among Clinical Isolates of Pseudomonas aeruginosa and Acinetobacter baumannii from Hospitalized Patients in the United States, 1998 to 2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyprusjmedsci.com [cyprusjmedsci.com]
- 13. researchgate.net [researchgate.net]
- 14. Interplay between Efflux Pumps May Provide Either Additive or Multiplicative Effects on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Art of War with Pseudomonas aeruginosa: Targeting Mex Efflux Pumps Directly to Strategically Enhance Antipseudomonal Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The journey from a novel concept to a life-saving therapeutic is an arduous and intricate process, underpinned by foundational research and exploratory science. This in-depth guide navigates the critical early stages of drug discovery, providing a technical framework for understanding the core principles, experimental methodologies, and complex biological pathways that form the bedrock of modern pharmaceutical development.
Foundational & Exploratory Keywords
The lexicon of early drug discovery is precise and multifaceted. A foundational understanding of these terms is paramount for navigating this complex field.
-
Drug Discovery: The initial phase of identifying novel therapeutic agents. This encompasses a wide range of activities from basic research into the biological mechanisms of disease to the identification and validation of potential drug targets.
-
Target Identification: The process of identifying a specific biological entity, such as a protein, gene, or RNA, that plays a causative role in a disease and can be modulated by a therapeutic agent. A good target should be efficacious, safe, and "druggable," meaning it is accessible to the drug molecule and elicits a measurable biological response upon binding.[1]
-
Target Validation: The process of demonstrating that a molecular target is critically involved in a disease process and that modulating it is likely to have a therapeutic effect.
-
Hit Discovery: The process of identifying initial compounds ("hits") that show desired activity against a biological target. This is often achieved through high-throughput screening of large compound libraries.
-
Hit-to-Lead (H2L): The phase where promising "hit" compounds are further evaluated and optimized to produce a "lead" series of compounds with more drug-like properties.[2]
-
Lead Optimization: An iterative process of refining the chemical structure of lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.[2][3][4][5][6] This stage aims to produce a preclinical drug candidate.[2][4]
-
Preclinical Research/Development: The stage of research that begins before clinical trials in humans and involves in vitro and in vivo (animal) studies to assess the safety and efficacy of a drug candidate.[1][7] This phase provides crucial data on pharmacology, toxicology, and pharmacokinetics.[8]
-
Pharmacokinetics (PK): The study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[3]
-
Pharmacodynamics (PD): The study of what a drug does to the body, including the mechanism of action and the relationship between drug concentration and effect.
-
ADMET: An acronym for Absorption, Distribution, Metabolism, Excretion, and Toxicity. These are critical properties evaluated during drug development to predict a drug's behavior in the body.[4]
-
Structure-Activity Relationship (SAR): The relationship between the chemical structure of a molecule and its biological activity.[3][5] Understanding SAR is crucial for guiding the lead optimization process.[3]
-
High-Throughput Screening (HTS): An automated method used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity.[9]
-
In Vitro: Experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish.
-
In Vivo: Experiments conducted within a whole, living organism, such as an animal model.[10]
-
IND (Investigational New Drug): An application submitted to a regulatory authority (like the U.S. FDA) to request permission to start clinical trials in humans.
Quantitative Landscape of Drug Discovery
The path of a drug from the laboratory to the market is fraught with challenges, as reflected in the success rates and costs associated with each phase of development. The following tables provide a summary of key quantitative data to offer a realistic perspective on the drug discovery and development pipeline.
| Phase | Success Rate |
| Preclinical to Phase I | 31.8% |
| Phase I to Phase II | 52.0% - 75.1%[11][12] |
| Phase II to Phase III | 28.9% - 50.0%[11][12] |
| Phase III to NDA/BLA | 57.8% - 58.6%[11][12] |
| Overall Likelihood of Approval (from Phase I) | 7.9%[12] |
| Table 1: Average Success Rates in Drug Development by Phase. |
| Stage | Estimated Cost (USD) |
| Preclinical | $15 million - $100 million[13] |
| Phase I Clinical Trial | ~$25 million[13] |
| Phase II Clinical Trial | ~$60 million[13] |
| Phase III Clinical Trial | ~$350 million (can exceed $1 billion)[13] |
| Total Estimated Cost to Bring a New Drug to Market | $985 million (median) to $2.6 billion (average)[13][14] |
| Table 2: Estimated Costs of Drug Development by Phase. |
Key Experimental Protocols
The following sections detail the methodologies for three critical experiments in early-stage drug discovery.
High-Throughput Screening (HTS) Assay
Objective: To rapidly screen large libraries of chemical compounds to identify "hits" that modulate a specific biological target.
Methodology:
-
Assay Development and Miniaturization:
-
Develop a robust and reproducible biochemical or cell-based assay that is amenable to automation.
-
Miniaturize the assay to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[15]
-
-
Preparation of Samples and Compound Libraries:
-
Prepare and validate all necessary reagents, including the target protein, substrates, and cells.
-
Prepare compound library plates by dispensing small volumes of individual compounds (typically dissolved in DMSO) into microplates.
-
-
Automation and Screening:
-
Utilize a robotic system to perform the assay, including dispensing reagents, compounds, and cells into the assay plates.[9]
-
Incubate the plates for a defined period to allow for the biological reaction to occur.
-
Use a sensitive plate reader to detect the assay signal (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis and Hit Identification:
-
Normalize the raw data and calculate statistical parameters such as the Z'-factor to assess the quality of the screen. A Z' factor > 0.5 is generally considered excellent.
-
Identify "active" wells or "hits" as those that show a signal significantly different from the control wells (typically > 3 standard deviations from the mean).
-
Perform dose-response experiments on the initial hits to confirm their activity and determine their potency (e.g., IC50 or EC50).
-
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of a chemical compound by testing its ability to induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.[13][16]
Methodology:
-
Strain Preparation:
-
Culture the specific Salmonella typhimurium tester strain (e.g., TA98, TA100) overnight in a nutrient broth.[13]
-
-
Preparation of Test and Control Articles:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.
-
Prepare positive controls (known mutagens) and a negative control (solvent alone).
-
-
Metabolic Activation (S9 Mix):
-
Plate Incorporation Assay:
-
Data Analysis:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
-
Pharmacokinetic (PK) Study in Rats
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a preclinical animal model.
Methodology:
-
Animal Preparation:
-
Dosing:
-
Administer the drug candidate to the rats via the intended clinical route (e.g., oral gavage, intravenous injection).[21]
-
Include a vehicle control group that receives the formulation without the drug.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points after dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[20]
-
Blood can be collected via various methods, such as tail vein, saphenous vein, or jugular vein cannulation.
-
Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.[18][19]
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the drug (and any major metabolites) in the plasma/serum samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the drug versus time.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which represents the total drug exposure.
-
t1/2: Half-life of the drug in plasma.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (calculated by comparing the AUC after oral and intravenous administration).
-
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow in drug discovery.
Caption: EGFR Signaling Pathway.
Caption: VEGF Signaling Pathway in Angiogenesis.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: Early Drug Discovery Workflow.
References
- 1. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 3. What is the process of lead optimization? [synapse.patsnap.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. bmglabtech.com [bmglabtech.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 18. Pharmacokinetic Studies in Rat [bio-protocol.org]
- 19. 2.3. Pharmacokinetic study in rats [bio-protocol.org]
- 20. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 21. admescope.com [admescope.com]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
A Technical Guide to the Methodological Application of Rapamycin in Preclinical Research
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Rapamycin (also known as Sirolimus), focusing on its mechanism of action, application in key experimental protocols, and relevant quantitative data for preclinical research.
Introduction to Rapamycin
Rapamycin is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus found in a soil sample from Easter Island.[1][2] Initially identified for its potent antifungal properties, it was later developed as an FDA-approved immunosuppressant to prevent organ transplant rejection.[2][3][4] Its powerful antiproliferative effects on a wide range of eukaryotic cells have made it a critical tool in biomedical research, particularly in cancer biology and aging.[2][5] Rapamycin's primary mechanism of action is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][6]
Mechanism of Action: The mTOR Signaling Pathway
The mTOR kinase is the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6] Rapamycin's inhibitory action is primarily directed against mTORC1.[7] It achieves this by first forming a high-affinity intracellular complex with the immunophilin FK506-binding protein 12 (FKBP12).[4][8] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, allosterically inhibiting mTORC1 activity and preventing the phosphorylation of its downstream substrates.[4][9]
The mTORC1 pathway integrates signals from various upstream stimuli, including growth factors (like insulin and IGF-1), amino acids, cellular energy status (ATP levels), and oxygen.[10][11] When activated, mTORC1 promotes anabolic processes by phosphorylating key downstream effectors:
-
p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased protein synthesis and ribosome biogenesis.[11][12]
-
eIF4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), permitting the initiation of cap-dependent mRNA translation.[8][11]
By inhibiting mTORC1, Rapamycin effectively blocks these downstream events, leading to a G1 phase cell cycle arrest and a reduction in cell proliferation and growth.[3][8]
Methodologies and Applications in Research
Rapamycin is widely used to probe the function of the mTOR pathway in various biological contexts. Below are detailed protocols for common in vitro and in vivo applications.
In Vitro Methodologies
This protocol assesses the effect of Rapamycin on cell viability, which is a common method to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line (e.g., Ca9-22, MCF-7)
-
Complete culture medium
-
Rapamycin stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.05 N HCl in isopropanol)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3 x 10^5 cells/well for Ca9-22 cells) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13]
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in complete culture medium from the stock solution. Common concentration ranges are from 0.1 µM to 100 µM.[13]
-
Remove the overnight culture medium from the wells and replace it with the medium containing the different concentrations of Rapamycin. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell line's doubling time.[13]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the log of Rapamycin concentration to determine the IC50 value.[13]
This protocol measures the pharmacodynamic effect of Rapamycin by quantifying the phosphorylation status of the key mTORC1 downstream effector, p70 S6 Kinase (S6K1). A decrease in phosphorylated S6K1 indicates successful mTORC1 inhibition.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
Rapamycin
-
Lysis buffer (e.g., NP40 or RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with desired concentrations of Rapamycin (e.g., 10-100 nM) for a specified time (e.g., 1-24 hours). Include an untreated or vehicle-treated control.[8][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using the supplemented lysis buffer.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p70S6K (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed for total p70S6K and a loading control like β-actin.[16]
-
Analysis: Quantify band intensities using densitometry software. The level of mTORC1 inhibition is determined by the ratio of phosphorylated p70S6K to total p70S6K.
In Vivo Methodologies
Rapamycin is frequently used in mouse models to study its effects on aging, cancer, and metabolic diseases. Due to its poor bioavailability, special formulations are often required.
Materials:
-
Experimental mice (e.g., C57BL/6 or specific disease models)
-
Rapamycin formulation:
-
Appropriate animal handling and injection equipment.
Procedure (Dietary Administration):
-
Acclimation: Acclimate mice to the housing facility and baseline diet for at least one week before the study begins.
-
Diet Preparation: Obtain commercially prepared chow containing microencapsulated Rapamycin at the desired concentration (e.g., 14 mg of Rapamycin per kg of food, or 14 ppm).[9] This formulation protects the drug from degradation and improves its stability and absorption.
-
Treatment Initiation: Begin feeding the Rapamycin-containing diet to the treatment group at the designated age (e.g., 9 or 20 months for aging studies).[17] The control group should receive an identical diet containing empty microcapsules.
-
Monitoring: Monitor food consumption and body weight regularly to calculate the approximate daily dosage. A 14 ppm diet provides roughly 2.24 mg of Rapamycin per kg of body weight per day.[9]
-
Duration: Continue the treatment for the duration specified by the experimental design, which can range from a few weeks to the entire remaining lifespan of the animal.[17]
-
Pharmacodynamic Assessment: At the end of the study or at intermediate time points, collect blood or tissues to measure Rapamycin levels and/or assess mTOR pathway inhibition (e.g., via Western blot of tissue lysates) to confirm drug efficacy.[9]
Quantitative Data Summary
The efficacy of Rapamycin varies significantly depending on the cell type, tissue, and dosage.
Table 1: In Vitro Efficacy of Rapamycin (IC50 Values) in Various Cell Lines
The IC50 value represents the concentration of Rapamycin required to inhibit a biological process (typically cell growth or proliferation) by 50%. This value is highly context-dependent.
| Cell Line | Cancer Type | IC50 for Proliferation | IC50 for p-S6K1 Inhibition | Citation(s) |
| MCF-7 | Breast Cancer | ~20 nM | ~0.5 nM | [18][19] |
| MDA-MB-231 | Breast Cancer | ~10-20 µM | ~20 nM | [18][19] |
| HCT-116 | Colorectal Cancer | ~1.38 nM | Not Specified | [20] |
| Hs-27 | Normal Fibroblast | ~0.37 nM | Not Specified | [20] |
| Ca9-22 | Oral Cancer | ~15 µM | Not Specified | [21] |
Note: The discrepancy between the IC50 for proliferation and S6K1 inhibition in some cell lines highlights that higher concentrations may be needed to achieve a cytostatic effect compared to simply inhibiting the primary downstream target.[19]
Table 2: Exemplary In Vivo Dosing Regimens for Rapamycin in Mice
Dosing in animal models can be continuous via diet or intermittent via injection, with different regimens used to balance efficacy and potential side effects.
| Mouse Strain | Administration Route | Dose / Concentration | Key Finding | Citation(s) |
| UM-HET3 | Dietary (microencapsulated) | 14 ppm (~2.24 mg/kg/day) | Significantly extends lifespan when started at 20 months of age. | [22] |
| C57BL/6 | Dietary (microencapsulated) | 42 ppm (~6.72 mg/kg/day) | Extends lifespan; blood levels average ~170 ng/mL. | [9][17] |
| Ndufs4 KO | Intraperitoneal (i.p.) Injection | 8 mg/kg daily | Attenuates symptoms in a model of mitochondrial disease. | [22] |
| C57BL/6 | Intraperitoneal (i.p.) Injection | 4 mg/kg every other day | Increased longevity when administered for only 6 weeks in aged mice. | [17] |
Conclusion
Rapamycin remains an invaluable pharmacological tool for dissecting the complex roles of the mTOR signaling pathway. Its potent and specific inhibition of mTORC1 allows researchers to probe its function in cell growth, metabolism, and aging. A thorough understanding of the appropriate methodologies, including cell-type-specific dose responses and effective in vivo delivery strategies, is critical for obtaining robust and reproducible data. The protocols and quantitative data summarized in this guide serve as a foundational resource for scientists and drug development professionals aiming to effectively utilize Rapamycin in their research endeavors.
References
- 1. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring Molecular-Specific Pharmacodynamics of Rapamycin in Vivo with Inducible Gal4→ Fluc Transgenic Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. novapublishers.com [novapublishers.com]
- 12. Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 14. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
- 21. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
The Genesis of a New Class: A Technical Guide to the Discovery and Development of Ureidopenicillins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development history of ureidopenicillins, a pivotal class of extended-spectrum β-lactam antibiotics. From their chemical origins to their clinical applications, this document provides a comprehensive overview for professionals in the field of antimicrobial research and development.
Introduction: The Need for an Expanded Spectrum
The advent of penicillins revolutionized medicine, but the rise of resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, in the 1960s and 1970s presented a formidable challenge. The existing penicillins, including ampicillin, had limited activity against these pathogens. This clinical need spurred the development of new penicillin derivatives with an enhanced ability to penetrate the outer membrane of Gram-negative bacteria and a broader spectrum of activity. The ureidopenicillins emerged from this endeavor as a significant advancement in the fight against serious bacterial infections.[1]
Ureidopenicillins are a subclass of β-lactam antibiotics characterized by the presence of a ureido group in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. This structural modification is key to their enhanced activity against problematic Gram-negative bacilli. The three most prominent members of this class are azlocillin, mezlocillin, and piperacillin.
The Developmental Timeline: A Stepwise Progression
The development of ureidopenicillins was a direct response to the limitations of earlier penicillins, such as the carboxypenicillins (e.g., carbenicillin and ticarcillin). While carboxypenicillins offered some anti-pseudomonal activity, higher potency and a broader spectrum were desired. The timeline below highlights the key milestones in the introduction of the main ureidopenicillins.
Figure 1: A timeline illustrating the introduction of key ureidopenicillins.
From Ampicillin to Ureidopenicillins: A Chemical Evolution
Ureidopenicillins are semi-synthetic derivatives of ampicillin. The core chemical modification involves the acylation of the α-amino group of the ampicillin side chain with a cyclic ureido-containing moiety. This structural alteration enhances their binding affinity to penicillin-binding proteins (PBPs), particularly PBP-3, in Gram-negative bacteria and improves their penetration through the bacterial outer membrane.
Figure 2: Chemical evolution from ampicillin to the ureidopenicillins.
Mechanism of Action: Targeting the Bacterial Cell Wall
Like all β-lactam antibiotics, ureidopenicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. The binding of ureidopenicillins to PBPs acylates the enzyme's active site, rendering it inactive. This disruption of cell wall synthesis leads to cell lysis and bacterial death.
Figure 3: Mechanism of action of ureidopenicillins.
Quantitative Analysis: A Comparative Overview
The following tables summarize the in vitro activity and pharmacokinetic properties of azlocillin, mezlocillin, and piperacillin, providing a basis for comparison of these key antimicrobial agents.
Table 1: In Vitro Activity (MIC₉₀ in µg/mL) of Ureidopenicillins Against Key Gram-Negative Pathogens
| Organism | Azlocillin | Mezlocillin | Piperacillin |
| Pseudomonas aeruginosa | 64 | >256 | 16 |
| Klebsiella pneumoniae | >128 | 64 | 16 |
| Escherichia coli | 32 | 32 | 4 |
Note: MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) values can vary depending on the study and geographic location. The data presented here are representative values.
Table 2: Comparative Pharmacokinetic Parameters of Ureidopenicillins
| Parameter | Azlocillin | Mezlocillin | Piperacillin |
| Half-life (t½) | ~1.0 - 1.5 hours | ~1.0 hour | ~0.6 - 1.2 hours |
| Protein Binding | 20 - 46% | 16 - 42% | ~30% |
| Volume of Distribution (Vd) | ~0.2 L/kg | ~0.21 L/kg | ~0.24 L/kg |
| Renal Excretion (% unchanged) | 50 - 70% | ~55% | ~80% |
| Total Body Clearance | ~150 - 200 mL/min | ~217 mL/min | ~250 mL/min |
Experimental Protocols: Methodologies in Ureidopenicillin Development
Synthesis of Piperacillin from Ampicillin
The synthesis of piperacillin involves the acylation of ampicillin with a derivative of N-ethyl-2,3-dioxopiperazine. The following is a representative protocol.
Figure 4: Experimental workflow for the synthesis of piperacillin.
Detailed Methodology:
-
Acylation: N-ethyl-2,3-dioxopiperazine is dissolved in a suitable organic solvent such as dichloromethane. The solution is cooled, and triphosgene is added. A base, typically DBU, is then added dropwise while maintaining the temperature to form N-ethyl-2,3-dioxopiperazine acyl chloride.[2]
-
Condensation: In a separate reactor, ampicillin and DBU are dissolved in a mixture of water and an organic solvent like ethyl acetate. This solution is cooled, and the acyl chloride solution from the first step is added slowly. The pH of the reaction is carefully controlled and maintained in the range of 6.5-7.5 using a weak base like sodium acetate.[2]
-
Isolation and Purification: After the reaction is complete, an organic solvent such as acetone is added. The pH is then lowered to the isoelectric point of piperacillin (around 1.5-2.0) using an acid like hydrochloric acid to induce precipitation. The solid piperacillin is then collected by filtration, washed with cold water and a solvent like acetone, and dried under vacuum.[3]
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of ureidopenicillins is quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The broth microdilution method is a standard procedure.
Detailed Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of the ureidopenicillins are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. A standardized inoculum is prepared by suspending colonies in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Pharmacokinetic Studies in Humans
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of ureidopenicillins. A typical study design for an intravenously administered ureidopenicillin is as follows.
Detailed Methodology:
-
Subject Recruitment: Healthy adult volunteers who meet specific inclusion and exclusion criteria are enrolled in the study after providing informed consent.
-
Drug Administration: A single intravenous dose of the ureidopenicillin is administered over a defined period (e.g., 30-minute infusion).
-
Blood Sampling: Blood samples are collected at predetermined time points before, during, and after the drug infusion (e.g., 0, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12 hours post-infusion).
-
Urine Collection: Urine is collected over specific intervals (e.g., 0-2, 2-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal excretion.
-
Sample Analysis: The concentration of the ureidopenicillin in plasma and urine samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, volume of distribution, clearance, and the area under the concentration-time curve (AUC), using non-compartmental or compartmental analysis.
Conclusion: The Enduring Legacy of Ureidopenicillins
The discovery and development of ureidopenicillins marked a significant milestone in the evolution of antimicrobial therapy. Their enhanced activity against Pseudomonas aeruginosa and other challenging Gram-negative pathogens provided clinicians with a much-needed therapeutic option for serious infections. While the emergence of newer antibiotic classes and the challenge of β-lactamase-mediated resistance have evolved the therapeutic landscape, ureidopenicillins, particularly piperacillin in combination with a β-lactamase inhibitor like tazobactam, remain a cornerstone of treatment for many infections in both community and hospital settings. Their development story serves as a testament to the power of medicinal chemistry to address pressing clinical needs and continues to inform the ongoing search for novel antimicrobial agents.
References
A Technical Guide to Piperacillin's Binding Affinity for Penicillin-Binding Proteins (PBPs)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacillin is a broad-spectrum, semi-synthetic ureidopenicillin, a class of β-lactam antibiotics.[1][2] Its bactericidal activity is primarily directed against a wide range of Gram-positive and Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The efficacy of piperacillin, like all β-lactam antibiotics, is rooted in its ability to inhibit essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][3]
PBPs are membrane-bound enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis.[1][2] By targeting these enzymes, piperacillin disrupts cell wall biosynthesis, leading to a weakened cell wall, and ultimately, cell death.[2][4] This guide provides an in-depth analysis of piperacillin's interaction with various PBPs, presenting quantitative binding data, the experimental protocols used for their determination, and the molecular mechanisms of action and resistance.
Mechanism of Action: PBP Inhibition
Piperacillin's mechanism of action involves its structural mimicry of the D-Ala-D-Ala dipeptide, the natural substrate for the transpeptidase domain of PBPs.[2][3] This structural similarity allows piperacillin to enter the PBP active site. The highly reactive β-lactam ring of piperacillin then forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site.[1][2] This irreversible binding inactivates the enzyme, halting the cross-linking of peptidoglycan strands.[4][5] The inhibition of PBP activity triggers the release of autolytic enzymes (autolysins) that further degrade the existing cell wall, culminating in bacterial cell lysis.[1][4]
Caption: Mechanism of piperacillin-mediated inhibition of Penicillin-Binding Proteins (PBPs).
PBP Target Specificity and Binding Affinity
Piperacillin exhibits differential binding affinity for various PBPs across different bacterial species. This selectivity is a key determinant of its antibacterial spectrum and efficacy. For instance, the addition of a polar side chain in its structure enhances its penetration into Gram-negative bacteria and increases its affinity for PBP3.[1]
Quantitative Binding Data
The binding affinity of piperacillin for specific PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of PBP activity. The following table summarizes key quantitative data on piperacillin's interaction with PBPs from various bacteria.
| Organism | PBP Target | Metric | Value | Experimental Context | Citation |
| Streptococcus pneumoniae | PBP2x (penicillin-sensitive) | IC50 | 17 nM | Purified PBP2x protein | [6] |
| Pseudomonas aeruginosa | PBP3 | 50% Binding | 2 mg/L | Intact whole cells | [7] |
| Pseudomonas aeruginosa | PBP3 | 50% Binding | ~0.05 mg/L | Lysed cells (40x lower than whole cells) | [7] |
| Pseudomonas aeruginosa | PBP1a, PBP1b, PBP4 | Binding | Modest | Intact whole cells | [7] |
| Pseudomonas aeruginosa | PBP2, PBP5/6 | Binding | Barely observed | Intact whole cells | [7] |
| Escherichia coli | PBP3 | Selectivity | High | Live E. coli strain DC2 | [8] |
| Veillonella spp. | ~66 kDa PBP | Affinity | Reduced in resistant strains | Whole cell lysates | [9] |
Notable PBP Interactions
-
Pseudomonas aeruginosa : In P. aeruginosa, piperacillin binds preferentially to PBP3 and PBP4, with more modest binding to PBP1a and PBP1b.[7] The binding to PBP2 and PBP5/6 is minimal.[7] PBP3 is a critical target, and its inhibition is a key factor in piperacillin's anti-pseudomonal activity.[2]
-
Streptococcus pneumoniae : A phenomenon known as the "piperacillin paradox" has been observed in S. pneumoniae.[10][11] While piperacillin's most reactive target is PBP2x (involved in septal synthesis), the antibiotic primarily selects for resistance mutations in PBP2b (involved in peripheral elongation).[10][11] The inhibition of PBP2x leads to the formation of characteristic "lemon-shaped" cells.[10][11]
-
Escherichia coli : Studies in live E. coli cells demonstrate that piperacillin is highly selective for PBP3.[8]
-
Resistance: Reduced affinity for PBPs is a significant mechanism of resistance.[1] For example, some Gram-positive bacteria like Enterococcus faecium (PBP5) and MRSA (Staphylococcus aureus, PBP2a) have intrinsically low affinity for piperacillin.[1] In Veillonella species, high-level piperacillin resistance has been linked to reduced binding affinity of a ~66 kDa PBP.[9]
Experimental Protocols
The determination of PBP binding affinity and selectivity is commonly achieved through competitive binding assays. This method relies on the ability of an unlabeled antibiotic (e.g., piperacillin) to compete with a labeled probe, typically a fluorescent penicillin derivative like Bocillin-FL, for binding to PBPs.
Protocol: Competitive PBP Binding Assay with Fluorescent Labeling
This protocol is a synthesized methodology based on common practices described in the literature.[8][12][13]
Objective: To determine the IC50 of piperacillin for specific PBPs in a target bacterium.
Materials:
-
Bacterial culture in exponential growth phase.
-
Piperacillin stock solution (various concentrations).
-
Bocillin-FL (fluorescent penicillin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Lysis buffer.
-
SDS-PAGE reagents and equipment.
-
Fluorescent gel scanner/imager.
-
Image analysis software (e.g., ImageQuant).
Methodology:
-
Cell Preparation:
-
Competitive Inhibition:
-
Resuspend cell pellets in PBS containing serial dilutions of piperacillin (e.g., 0.0001 to 1,000 µg/ml).[12] A control sample is resuspended in PBS without any antibiotic.
-
Incubate the cells with the antibiotic for a defined period (e.g., 10-30 minutes) at 37°C to allow piperacillin to bind to its target PBPs.[13]
-
-
Fluorescent Labeling:
-
Membrane Preparation & Protein Separation:
-
Stop the labeling reaction and pellet the cells.
-
Lyse the cells to release membrane proteins.
-
Isolate the membrane fraction containing the PBPs via centrifugation.
-
Separate the labeled PBP proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
-
Detection and Quantification:
-
Visualize the fluorescently labeled PBPs in the gel using a biomolecular imager (e.g., Typhoon FLA 9500 with excitation at 488 nm and emission at 530 nm).[7]
-
Quantify the fluorescence intensity of each PBP band using densitometry software.[13] The intensity of the bands in the piperacillin-treated samples is compared to the control sample (no piperacillin).
-
-
Data Analysis:
-
Calculate the percentage of remaining Bocillin-FL labeling for each PBP at each piperacillin concentration relative to the control.
-
Plot the percentage of labeling against the logarithm of the piperacillin concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using software like GraphPad Prism.[14] The IC50 is the concentration of piperacillin that causes a 50% reduction in Bocillin-FL labeling.
-
Caption: Experimental workflow for a competitive PBP binding assay using Bocillin-FL.
Conclusion
Piperacillin's bactericidal efficacy is directly linked to its high-affinity binding to and subsequent inhibition of essential penicillin-binding proteins. Its primary targets, such as PBP3 in Gram-negative bacteria like P. aeruginosa and E. coli, are well-established, though complex interactions like the piperacillin paradox in S. pneumoniae highlight the nuanced nature of its activity. The quantitative assessment of binding affinities, primarily through competitive assays using fluorescent probes, remains a cornerstone for understanding its mechanism of action, predicting efficacy, and investigating resistance. For drug development professionals, a thorough understanding of these piperacillin-PBP interactions is critical for optimizing dosing strategies and developing novel β-lactam agents that can overcome emerging resistance mechanisms.
References
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin [pdb101.rcsb.org]
- 3. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. researchgate.net [researchgate.net]
- 7. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanism of β-lactam action in Streptococcus pneumoniae: the piperacillin paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Piperacillin/Tazobactam Susceptibility Testing via Broth Microdilution
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperacillin/tazobactam is a combination antibiotic consisting of the extended-spectrum penicillin, piperacillin, and the β-lactamase inhibitor, tazobactam. This combination is highly effective against a wide range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains. Accurate determination of microbial susceptibility to piperacillin/tazobactam is crucial for effective patient treatment and for monitoring the emergence of resistance. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a microbe's susceptibility to an antimicrobial agent. These application notes provide a detailed protocol for performing piperacillin/tazobactam susceptibility testing using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of piperacillin in the presence of a fixed concentration of tazobactam. Following incubation, the microdilution wells are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of piperacillin that completely inhibits visible growth of the organism.
Materials and Reagents
-
Piperacillin sodium salt (potency-adjusted)
-
Tazobactam sodium salt (potency-adjusted)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel pipettes (e.g., 8- or 12-channel) and sterile tips
-
Single-channel pipettes and sterile tips
-
Sterile, disposable inoculation loops (1 µL and 10 µL) or sterile swabs
-
Vortex mixer
-
Incubator (35 ± 2 °C, ambient air)
-
Turbidity meter or McFarland 0.5 turbidity standard
-
Sterile saline (0.85% NaCl) or sterile deionized water
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Escherichia coli ATCC® 35218™, Pseudomonas aeruginosa ATCC® 27853™)
-
Non-selective agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood) for purity checks and colony counting.
Experimental Protocols
Preparation of Antimicrobial Stock Solutions
-
Piperacillin Stock Solution: Prepare a stock solution of piperacillin at a concentration of 1280 µg/mL. Weigh the appropriate amount of piperacillin powder, considering its potency, and dissolve it in a suitable sterile solvent (e.g., sterile deionized water). Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Tazobactam Stock Solution: Prepare a stock solution of tazobactam. The final concentration of tazobactam in all wells of the microtiter plate should be 4 µg/mL.[1][2][3] A common practice is to prepare a CAMHB solution containing 8 µg/mL of tazobactam, which will be diluted 1:1 with the bacterial inoculum.
-
Piperacillin/Tazobactam Working Solutions: Perform serial twofold dilutions of the piperacillin stock solution in CAMHB containing 8 µg/mL of tazobactam to achieve a range of piperacillin concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.
-
Transfer the colonies to a tube containing 3-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:100 followed by a 1:2 dilution in the plate, but this should be validated for the specific laboratory workflow.
Microtiter Plate Inoculation
-
Dispense 50 µL of the appropriate piperacillin/tazobactam working solution into each well of the 96-well microtiter plate.
-
Include a growth control well containing 50 µL of CAMHB with 8 µg/mL tazobactam but no piperacillin.
-
Include a sterility control well containing 100 µL of uninoculated CAMHB.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, except for the sterility control well. This will bring the final volume in each test well to 100 µL.
-
Cover the plate with a lid to prevent evaporation.
Incubation
Incubate the inoculated microtiter plates at 35 ± 2 °C in ambient air for 16-20 hours.[1] For some fastidious organisms, different incubation conditions may be required as per CLSI or EUCAST guidelines.
Reading and Interpretation of Results
-
After incubation, place the microtiter plate on a reading device (e.g., a viewing box with a dark background).
-
The MIC is the lowest concentration of piperacillin at which there is no visible growth (i.e., no turbidity or button formation at the bottom of the well) as compared to the growth control well.
-
The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST (see Data Presentation section).
Quality Control
Quality control must be performed with each batch of tests to ensure the accuracy and reproducibility of the results. Test the recommended QC strains using the same procedure as the test isolates. The resulting MICs should fall within the acceptable ranges specified by the CLSI M100 document.[4]
Data Presentation
Piperacillin/Tazobactam MIC Interpretive Criteria
The following tables summarize the clinical breakpoints for piperacillin/tazobactam according to CLSI and EUCAST guidelines. Note that tazobactam is at a fixed concentration of 4 µg/mL.
Table 1: CLSI MIC Interpretive Criteria for Piperacillin/Tazobactam (µg/mL)
| Organism Group | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 8 | 16 | - | ≥ 32 |
| Pseudomonas aeruginosa | ≤ 16 | - | 32 | ≥ 64 |
Source: CLSI M100, 33rd Edition[4][5]
Table 2: EUCAST MIC Interpretive Criteria for Piperacillin/Tazobactam (µg/mL)
| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 8 | 8.1-16 | > 16 |
| Pseudomonas aeruginosa | ≤ 16 | - | > 16 |
Source: EUCAST Breakpoint Tables
Quality Control Ranges
Table 3: CLSI Quality Control MIC Ranges for Piperacillin/Tazobactam (µg/mL)
| Quality Control Strain | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 1.0 - 8.0 |
| Escherichia coli ATCC® 35218™ | 0.5 - 2.0 |
| Pseudomonas aeruginosa ATCC® 27853™ | 1.0 - 8.0 |
Source: CLSI M100, 33rd Edition[4]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Piperacillin/Tazobactam Broth Microdilution Susceptibility Testing.
Mechanism of Action and Resistance
References
- 1. liofilchem.net [liofilchem.net]
- 2. Evaluation of Piperacillin-Tazobactam Testing against Enterobacterales by the Phoenix, MicroScan, and Vitek2 Tests Using Updated Clinical and Laboratory Standards Institute Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. media.beckmancoulter.com [media.beckmancoulter.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperacillin/Tazobactam Administration in Ventilator-Associated Pneumonia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of piperacillin/tazobactam for the treatment of ventilator-associated pneumonia (VAP). This document includes summaries of clinical data, detailed experimental protocols derived from published studies, and visualizations of key processes to aid in research and drug development.
Introduction
Ventilator-associated pneumonia (VAP) is a significant cause of morbidity and mortality in critically ill patients.[1] Piperacillin/tazobactam, a combination of an extended-spectrum penicillin and a β-lactamase inhibitor, is a frequently utilized antimicrobial agent in the management of VAP due to its broad-spectrum activity against common causative pathogens, including Pseudomonas aeruginosa.[1] Optimizing the dosing and administration of piperacillin/tazobactam is crucial for maximizing its efficacy and minimizing the development of resistance. This document outlines key considerations and protocols for its use in a research and clinical trial setting for VAP.
Data Presentation: Clinical Outcomes
The following tables summarize quantitative data from various studies comparing different piperacillin/tazobactam administration strategies in patients with VAP.
Table 1: Comparison of Clinical Outcomes for Continuous vs. Intermittent Infusion of Piperacillin/Tazobactam in VAP
| Study/Author | Dosing Regimen (Continuous Infusion) | Dosing Regimen (Intermittent Infusion) | Clinical Cure Rate (Continuous) | Clinical Cure Rate (Intermittent) | Mortality Rate (Continuous) | Mortality Rate (Intermittent) |
| Lorente et al. (2009)[2] | Not specified | Not specified | 88.9% (for MIC 8 µg/mL) | 40.0% (for MIC 8 µg/mL) | Not Reported | Not Reported |
| Lorente et al. (2009)[2] | Not specified | Not specified | 87.5% (for MIC 16 µg/mL) | 16.7% (for MIC 16 µg/mL) | Not Reported | Not Reported |
| Duszynska et al. (2012)[3][4] | 2.0/0.25 g loading dose, then 10.0/1.25 g daily continuous infusion | Not Applicable | 90% (with adequate drug conc.) | 50% (with insufficient drug conc.) | Not Reported | Not Reported |
| Jager et al. (2007) | 4.5 g over 4 hours every 8 hours | 3.375 g over 30 minutes every 6 hours | 85% (for P. aeruginosa) | 40% (for P. aeruginosa) | Not Reported | Not Reported |
Table 2: Comparison of Clinical and Bacteriological Outcomes of Piperacillin/Tazobactam-Based Regimens in VAP
| Study/Author | Treatment Arm 1 | Treatment Arm 2 | Clinical Cure Rate (Arm 1) | Clinical Cure Rate (Arm 2) | Bacteriological Failure Rate (Arm 1) | Bacteriological Failure Rate (Arm 2) | 28-Day Mortality (Arm 1) | 28-Day Mortality (Arm 2) |
| VAP Study Group (2000)[5] | Piperacillin/Tazobactam (4g/0.5g q.i.d.) + Amikacin | Ceftazidime (1g q.i.d.) + Amikacin | 51% | 36% | 33% | 51% | 16% | 20% |
Experimental Protocols
Protocol for Diagnosis of Ventilator-Associated Pneumonia
This protocol outlines the criteria for the clinical and microbiological diagnosis of VAP in a research setting.
3.1.1. Patient Inclusion Criteria:
-
Patient must be mechanically ventilated for more than 48 hours.
-
Age ≥ 18 years.
-
Presence of a new or progressive infiltrate on chest radiograph.
-
Presence of at least two of the following clinical signs:
-
Fever (>38.3°C) or hypothermia (<36.5°C).
-
Leukocytosis (>12,000 cells/mm³) or leukopenia (<4,000 cells/mm³).
-
Purulent tracheobronchial secretions.
-
3.1.2. Patient Exclusion Criteria:
-
Known hypersensitivity to β-lactam antibiotics.
-
Pregnancy or lactation.
-
Severe neutropenia (<1000 cells/mm³).
-
Presence of another source of infection that could explain the clinical presentation.
3.1.3. Microbiological Confirmation:
-
Sample Collection: Obtain a lower respiratory tract sample via one of the following methods:
-
Bronchoalveolar Lavage (BAL): Perform BAL according to standard procedures.
-
Protected Specimen Brush (PSB): Use a PSB to collect a sample from the lower airways.
-
Endotracheal Aspirate (ETA): Collect a deep endotracheal aspirate.
-
-
Quantitative Culture: Perform quantitative cultures on the collected samples. The diagnostic thresholds are:
-
Gram Stain: Perform a Gram stain on the respiratory sample to identify the predominant morphology of the bacteria.[6]
Protocol for Piperacillin/Tazobactam Administration
This section details the protocols for both continuous and intermittent infusion of piperacillin/tazobactam.
3.2.1. Drug Preparation:
-
Reconstitute the piperacillin/tazobactam vial with a compatible diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water).
-
Further dilute the reconstituted solution to the desired final concentration in an infusion bag.
3.2.2. Intermittent Infusion Protocol:
-
Dosage: Administer 4.5 g of piperacillin/tazobactam intravenously every 6 hours.[7]
-
Infusion Time: Infuse each dose over 30 minutes.[7]
3.2.3. Continuous Infusion Protocol:
-
Loading Dose: Administer an initial loading dose of 4.5 g of piperacillin/tazobactam infused over 30 minutes.
-
Maintenance Infusion: Immediately following the loading dose, commence a continuous infusion of 13.5 g of piperacillin/tazobactam over 24 hours.
3.2.4. Extended Infusion Protocol:
-
Dosage: Administer 4.5 g of piperacillin/tazobactam intravenously every 8 hours.
-
Infusion Time: Infuse each dose over 4 hours.[7]
Protocol for Assessment of Clinical and Microbiological Outcomes
3.3.1. Clinical Cure Assessment:
Clinical cure is defined as the resolution of the clinical signs and symptoms of VAP that were present at the time of diagnosis. This includes:
-
Resolution of fever.
-
Normalization of white blood cell count.
-
Improvement or lack of progression of the infiltrate on chest radiograph.
-
Decrease in the amount and purulence of tracheal secretions.
-
Hemodynamic stability and an improving or stable PaO2/FiO2 ratio.
3.3.2. Microbiological Eradication Assessment:
-
Follow-up Cultures: Collect a follow-up lower respiratory tract sample (BAL, PSB, or ETA) at the end of therapy.
-
Quantitative Analysis: Perform quantitative cultures on the follow-up sample.
-
Eradication Definition: Microbiological eradication is defined as a significant reduction (e.g., >99%) or complete elimination of the baseline pathogen(s) in the follow-up culture.
Visualizations
The following diagrams illustrate key workflows and relationships in the context of piperacillin/tazobactam administration for VAP.
References
- 1. ijccm.org [ijccm.org]
- 2. Clinical cure of ventilator-associated pneumonia treated with piperacillin/tazobactam administered by continuous or intermittent infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous infusion of piperacillin/tazobactam in ventilator-associated pneumonia: a pilot study on efficacy and costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of ventilator-associated pneumonia with piperacillin-tazobactam/amikacin versus ceftazidime/amikacin: a multicenter, randomized controlled trial. VAP Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Piperacillin + Tazobactam | Johns Hopkins ABX Guide [hopkinsguides.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperacillin Dosage in Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing piperacillin dosage in patients with renal impairment.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental design and clinical studies involving piperacillin in renally impaired subjects.
Issue 1: Suboptimal therapeutic targets despite standard dose adjustments.
-
Question: Our study subjects with moderate renal impairment (CrCl 30-50 mL/min) are not achieving the desired pharmacodynamic target of 50% fT > MIC, even after applying standard dose reductions. What could be the cause and solution?
-
Answer: Standard dose adjustments for piperacillin in renal impairment primarily focus on preventing toxicity and may not always guarantee optimal therapeutic exposure, especially for pathogens with higher Minimum Inhibitory Concentrations (MICs).[1] Critically ill patients, in particular, can exhibit high inter-patient variability in drug clearance.[1] One potential solution is to consider extended or continuous infusion of piperacillin/tazobactam.[2][3] Studies have shown that extended infusions (e.g., over 4 hours) can achieve higher and more sustained plasma concentrations, improving the probability of target attainment compared to intermittent infusions.[2][4] For instance, an extended infusion of 3.375 g over 4 hours every 8 hours has been shown to be successful in achieving target concentrations in patients with varying degrees of renal impairment.[2]
Issue 2: Unexpected neurotoxicity in a subject with severe renal impairment.
-
Question: A subject with a creatinine clearance of <20 mL/min developed symptoms of neurotoxicity (e.g., confusion, myoclonus) despite receiving a renally adjusted dose of piperacillin. How can we investigate and manage this?
-
Answer: Piperacillin-induced neurotoxicity is a known adverse effect, particularly in patients with severe renal impairment, and can occur even with appropriate dose adjustments.[5][6] The mechanism is thought to be related to the accumulation of piperacillin, which can inhibit the gamma-aminobutyric acid (GABA) receptor.[5][6] In such cases, immediate discontinuation of the drug is recommended. Therapeutic Drug Monitoring (TDM) can be invaluable to confirm if the neurotoxicity is concentration-dependent.[7] If piperacillin therapy is essential, a lower dose or a different administration strategy should be considered in conjunction with close neurological monitoring.
Issue 3: Difficulty in dosing subjects on Continuous Renal Replacement Therapy (CRRT).
-
Question: We are finding it challenging to establish a consistent piperacillin dosing regimen for subjects undergoing CRRT due to high variability in drug clearance. What is the recommended approach?
-
Answer: Dosing piperacillin in patients on CRRT is complex because drug clearance is significantly influenced by the CRRT modality (e.g., CVVH vs. CVVHDF), effluent flow rates, and the patient's residual renal function.[8][9] A one-size-fits-all approach is often inadequate. The most effective strategy is to implement personalized dosing guided by Therapeutic Drug Monitoring (TDM).[7][10] If TDM is not available, it is generally recommended to start with a standard dose and adjust based on the type and intensity of CRRT, while closely monitoring for clinical efficacy and toxicity.[11] For example, CVVHDF provides greater clearance than CVVH for both piperacillin and tazobactam.[8]
Frequently Asked Questions (FAQs)
Pharmacokinetics and Dosing
-
What are the primary pharmacokinetic changes of piperacillin in patients with renal impairment? Both piperacillin and its partner, tazobactam, are primarily eliminated by the kidneys.[8] In renal impairment, the clearance of both drugs is reduced, leading to a longer elimination half-life and increased area under the curve (AUC).[12][13] The clearance of piperacillin and tazobactam directly correlates with creatinine clearance.[12][14]
-
What are the standard recommended dosage adjustments for piperacillin/tazobactam based on creatinine clearance? Dosage adjustments are crucial for patients with a creatinine clearance of ≤ 40 mL/min.[15] The specific dose reduction depends on the severity of renal impairment and the indication for treatment (e.g., nosocomial pneumonia vs. other infections).[16]
-
How does hemodialysis affect piperacillin levels, and what are the dosing recommendations? Hemodialysis can remove a significant portion of piperacillin/tazobactam (approximately 30-40%) from the blood.[8][15] Therefore, a supplemental dose is recommended after each hemodialysis session.[11][15] The timing of administration should ideally be after dialysis to prevent premature removal of the drug.[8][9]
-
Is extended infusion of piperacillin/tazobactam superior to intermittent infusion in renal impairment? Extended infusion (typically over 3-4 hours) has been shown to improve the probability of achieving pharmacodynamic targets (%fT > MIC) compared to standard 30-minute intermittent infusions, especially for less susceptible organisms.[2][3] This approach can be particularly beneficial in patients with renal impairment to optimize efficacy while minimizing the risk of toxicity from high peak concentrations.[4][17]
Therapeutic Drug Monitoring (TDM)
-
When is Therapeutic Drug Monitoring (TDM) for piperacillin recommended in patients with renal impairment? TDM is particularly recommended for critically ill patients with renal impairment, those on renal replacement therapy, and patients who are not responding to standard therapy or are showing signs of toxicity.[7][10] TDM allows for personalized dose adjustments to ensure optimal drug exposure.
-
What are the target piperacillin concentrations for effective therapy? The most common pharmacodynamic target for piperacillin is the percentage of the dosing interval that the free drug concentration remains above the MIC of the infecting pathogen (%fT > MIC). A target of 50% fT > MIC is often considered for clinical efficacy. For critically ill patients, a more aggressive target of 100% fT > MIC or even 100% fT > 4xMIC may be aimed for.[10][18]
Adverse Effects
-
What is the mechanism of piperacillin-induced nephrotoxicity? Recent studies suggest that piperacillin/tazobactam can cause direct tubular damage in the kidneys.[19] The proposed mechanism involves the induction of oxidative stress and mitochondrial injury in renal tubular cells, leading to apoptosis.[19] This is distinct from the allergic interstitial nephritis that can also occur with penicillin-class antibiotics.[20]
-
What are the risk factors for piperacillin-associated neurotoxicity in patients with renal impairment? The primary risk factor is impaired renal function leading to drug accumulation.[5] Other contributing factors include advanced age, pre-existing central nervous system conditions, and hypoalbuminemia.[6]
Data Presentation
Table 1: Recommended Piperacillin/Tazobactam Dosage Adjustments in Adult Patients with Renal Impairment (Intermittent Infusion)
| Creatinine Clearance (mL/min) | Indication: Nosocomial Pneumonia | Indication: Other Infections |
| > 40 | 4.5 g IV every 6 hours | 3.375 g IV every 6 hours[16] |
| 20 to 40 | 3.375 g IV every 6 hours[11] | 2.25 g IV every 6 hours[11] |
| < 20 | 2.25 g IV every 6 hours[16] | 2.25 g IV every 8 hours[16] |
| Hemodialysis | 2.25 g IV every 8 hours + 0.75 g post-dialysis[16] | 2.25 g IV every 12 hours + 0.75 g post-dialysis[16] |
| CAPD | 2.25 g IV every 8 hours[16] | 2.25 g IV every 12 hours[16] |
Note: Dosages are expressed as the combined piperacillin/tazobactam amount. These are general recommendations and may need to be adjusted based on clinical judgment and TDM.
Table 2: Pharmacokinetic Parameters of Piperacillin in Varying Degrees of Renal Function
| Parameter | Normal Renal Function | Moderate Impairment (CrCl 20-40 mL/min) | Severe Impairment (CrCl <20 mL/min) |
| Elimination Half-life (t½) | ~1 hour | Increased | Significantly Increased[13] |
| Total Body Clearance | Correlates with CrCl | Reduced | Significantly Reduced[12] |
| Percentage Excreted in Urine | ~70% (unchanged)[21] | Reduced | Significantly Reduced |
Experimental Protocols
Protocol: Therapeutic Drug Monitoring (TDM) of Piperacillin
-
Objective: To determine piperacillin plasma concentrations to guide dosage adjustments.
-
Sample Collection:
-
For intermittent infusion, trough concentrations should be collected just before the next dose. Peak concentrations can be drawn 30-60 minutes after the end of the infusion.
-
For continuous infusion, a single sample can be taken once steady-state is presumed to be reached (typically after 24 hours).[22]
-
Collect 3-5 mL of blood in a heparinized or EDTA tube.
-
-
Sample Processing:
-
Centrifuge the blood sample at 2000-3000 x g for 10 minutes to separate the plasma.
-
Transfer the plasma to a clean, labeled polypropylene tube.
-
Samples can be analyzed immediately or stored at -80°C until analysis.[23]
-
-
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the standard methods for quantifying piperacillin in plasma.[23][24]
-
For patients on CRRT, piperacillin concentrations can also be measured in the effluent, which has been shown to correlate well with free plasma concentrations.[24][25]
-
-
Interpretation and Dose Adjustment:
Mandatory Visualizations
Caption: Workflow for piperacillin dosing and optimization in renal impairment.
Caption: Proposed mechanism of piperacillin-induced direct nephrotoxicity.
References
- 1. We need to optimize piperacillin-tazobactam dosing in critically ill patients—but how? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacypractice.org [pharmacypractice.org]
- 3. pharmacypractice.org [pharmacypractice.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. Therapeutic drug monitoring-based dose optimisation of piperacillin/tazobactam to improve outcome in patients with sepsis (TARGET): a prospective, multi-centre, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Single-dose pharmacokinetics of piperacillin and tazobactam in patients with renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Piperacillin - Wikipedia [en.wikipedia.org]
- 14. Pharmacokinetics of piperacillin, tazobactam and its metabolite in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Zosyn, (piperacillin-tazobactam) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 17. Identification of optimal renal dosage adjustments for traditional and extended-infusion piperacillin-tazobactam dosing regimens in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Mechanisms of Piperacillin/Tazobactam Nephrotoxicity: Piperacillin/Tazobactam-Induced Direct Tubular Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nephrotoxicity Induced by Piperacillin–Tazobactam in Late Elderly Japanese Patients with Nursing and Healthcare Associated Pneumonia [jstage.jst.go.jp]
- 21. Identification of Optimal Renal Dosage Adjustments for Traditional and Extended-Infusion Piperacillin-Tazobactam Dosing Regimens in Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic drug monitoring of piperacillin/tazobactam in sepsis - ESICM [esicm.org]
- 23. Effect of therapeutic drug monitoring-based dose optimization of piperacillin/tazobactam on sepsis-related organ dysfunction in patients with sepsis: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Therapeutic drug monitoring of piperacillin-tazobactam using spent dialysate effluent in patients receiving continuous venovenous hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. [PDF] Personalized Piperacillin Dosing for the Critically Ill: A Retrospective Analysis of Clinical Experience with Dosing Software and Therapeutic Drug Monitoring to Optimize Antimicrobial Dosing | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Adverse Effects of High-Dose Piperacillin Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address adverse effects associated with high-dose piperacillin therapy.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with high-dose piperacillin therapy?
A1: High-dose piperacillin therapy, often in combination with tazobactam, is associated with a range of adverse effects. The most frequently reported include gastrointestinal disturbances (diarrhea, nausea, vomiting), skin reactions (rash, pruritus), and headaches.[1][2] More severe, though less common, adverse drug reactions (ADRs) can affect several organ systems. These include nephrotoxicity, neurotoxicity, hematological abnormalities, and severe cutaneous reactions.[2][3][4]
Q2: What is the mechanism behind piperacillin-induced nephrotoxicity?
A2: The primary mechanism of piperacillin-induced nephrotoxicity appears to be direct tubular damage.[3] This is thought to occur through the induction of oxidative stress and mitochondrial injury within renal tubular cells, ultimately leading to apoptosis.[3] It's also important to note that piperacillin can inhibit the renal tubular secretion of creatinine, which can lead to an elevation in serum creatinine that may not reflect true kidney damage, a phenomenon known as pseudo-nephrotoxicity.[5][6]
Q3: How does high-dose piperacillin cause neurotoxicity?
A3: Piperacillin-induced neurotoxicity is thought to be primarily due to its inhibitory effect on the γ-aminobutyric acid type A (GABA-A) receptor.[7][8] By acting as an antagonist at this receptor, piperacillin can disrupt the normal inhibitory signaling in the central nervous system, leading to neuronal hyperexcitability that can manifest as confusion, seizures, and myoclonus.
Q4: What are the typical hematological adverse effects of piperacillin therapy?
A4: Hematological adverse effects associated with piperacillin therapy include neutropenia, thrombocytopenia, and, more rarely, hemolytic anemia.[4] The onset of neutropenia is often associated with prolonged therapy (≥10 days) and higher cumulative doses.[9][10] Thrombocytopenia and hemolytic anemia are generally considered to be immune-mediated.[4]
Q5: What is DRESS syndrome and is it associated with piperacillin?
A5: DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms) syndrome is a severe, potentially life-threatening drug hypersensitivity reaction. It is characterized by a widespread rash, fever, eosinophilia, and internal organ involvement.[11] While more commonly associated with other medications, there are case reports of piperacillin-tazobactam inducing DRESS syndrome.[11]
Troubleshooting Guides
Issue: Elevated Serum Creatinine in a Patient on High-Dose Piperacillin
Possible Causes:
-
Acute Kidney Injury (AKI): Direct tubular toxicity from piperacillin.
-
Pseudo-nephrotoxicity: Inhibition of creatinine secretion by piperacillin without actual renal damage.[5][6]
-
Concomitant Nephrotoxic Agents: Increased risk of AKI when co-administered with drugs like vancomycin.[3]
Troubleshooting Steps:
-
Assess for True Renal Injury:
-
Review Concomitant Medications: Identify and, if possible, discontinue or replace other nephrotoxic drugs.
-
Therapeutic Drug Monitoring (TDM): Measure piperacillin trough concentrations. Elevated trough levels may be associated with an increased risk of nephrotoxicity.
-
Dose Adjustment: If true renal injury is suspected or piperacillin concentrations are supratherapeutic, consider a dose reduction or switching to an alternative antibiotic with a lower nephrotoxic potential, based on the patient's clinical status and microbiological data.
Issue: Neurological Symptoms (e.g., Confusion, Seizures) in a Patient Receiving High-Dose Piperacillin
Possible Causes:
-
Piperacillin-Induced Neurotoxicity: GABA-A receptor antagonism.
-
Underlying CNS Pathology: Exacerbation of a pre-existing neurological condition.
-
Renal Impairment: Accumulation of piperacillin to toxic levels due to decreased renal clearance.
Troubleshooting Steps:
-
Rule Out Other Causes: Perform a neurological examination and consider neuroimaging to exclude other potential causes of the symptoms.
-
Assess Renal Function: Evaluate serum creatinine and estimate creatinine clearance to determine if drug accumulation is likely.
-
Therapeutic Drug Monitoring (TDM): Measure piperacillin plasma concentrations. Supratherapeutic levels are associated with an increased risk of neurotoxicity.
-
Discontinuation or Dose Reduction: If piperacillin-induced neurotoxicity is suspected, discontinuing the drug or reducing the dose is the primary intervention.
-
Consider Hemodialysis: In severe cases of neurotoxicity with evidence of significant drug accumulation, hemodialysis may be considered to enhance drug clearance.
Issue: Unexplained Drop in Platelet or Neutrophil Count
Possible Causes:
-
Piperacillin-Induced Thrombocytopenia/Neutropenia: Can be immune-mediated or due to bone marrow suppression with prolonged use.[4]
-
Other Drug-Induced Cytopenias: Review for other medications that could be contributing.
-
Underlying Disease Process: Sepsis and other critical illnesses can also cause cytopenias.
Troubleshooting Steps:
-
Review Medication Administration Record: Note the duration of piperacillin therapy and the cumulative dose. Neutropenia is more common with prolonged treatment.[9]
-
Discontinue Piperacillin: If piperacillin is the suspected cause, discontinuation should lead to a recovery of cell counts, typically within a week.[4]
-
Laboratory Investigation for Immune-Mediated Thrombocytopenia:
-
Perform a peripheral blood smear to rule out pseudothrombocytopenia.
-
Consider testing for piperacillin-dependent anti-platelet antibodies via flow cytometry.
-
-
Monitor Blood Counts: Regularly monitor complete blood counts after discontinuing the drug to confirm recovery.
Data Presentation
Table 1: Incidence of Piperacillin/Tazobactam-Related Adverse Events from Clinical Trials
| Adverse Event | Incidence in Piperacillin/Tazobactam Group | Incidence in Comparator Group |
| Diarrhea | 76.0% - 92.0% (in a study comparing extended vs. intermittent infusion)[12] | Not specified in the same study |
| Nausea | Common, but specific percentages vary | Not consistently reported |
| Vomiting | Common, but specific percentages vary | Not consistently reported |
| Rash | Discontinuation due to dermatologic effects in 3.2% of patients[1] | Not specified |
| Nephrotoxicity (AKI) | 18.2% in late elderly Japanese patients | Not applicable |
| 19.6% - 37.3% when combined with vancomycin[3] | Varies with comparator | |
| Neutropenia | 4.8% in adults[13][14] | 4.9% (Cefazolin)[13][14] |
| 19% in patients with diabetic foot infections treated for ≥10 days[10] | Not applicable | |
| 34% in patients with bone-related infections | Not specified | |
| Thrombocytopenia | Accompanied neutropenia in some cases[10] | Not specified |
Table 2: Therapeutic Drug Monitoring (TDM) Targets for Piperacillin
| Clinical Context | Recommended Trough Concentration (Cmin) | Target for Continuous Infusion (Css) |
| General Infections | > 22.5 mg/L (as a breakpoint for target attainment) | 32-64 mg/L[15] |
| Sepsis/Septic Shock | 4 x MIC of the causative pathogen[16] | 100% fT > 4-8 x MIC[17] |
| Critically Ill | Not specified, but supratherapeutic levels (>96 mg/L) associated with higher mortality[15] | Not specified, but supratherapeutic levels (>96 mg/L) associated with higher mortality[15] |
MIC: Minimum Inhibitory Concentration; fT: percentage of the dosing interval that the free drug concentration remains above the MIC; Css: Steady-state concentration
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring of Piperacillin by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify piperacillin concentrations in human plasma for therapeutic drug monitoring.
Methodology:
-
Sample Preparation:
-
Collect 0.3 mL of patient plasma.
-
Deproteinize the sample by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[18]
-
-
Chromatographic Conditions:
-
Quantification:
-
Generate a standard curve using known concentrations of piperacillin.
-
The method should demonstrate linearity over a clinically relevant range (e.g., 0.5-400 µg/mL).[18]
-
Calculate the piperacillin concentration in the patient sample by comparing its peak area to the standard curve.
-
Protocol 2: In Vitro Assessment of Piperacillin-Induced Nephrotoxicity Using HK-2 Cells
Objective: To evaluate the potential nephrotoxicity of piperacillin using a human kidney proximal tubule cell line (HK-2).
Methodology:
-
Cell Culture:
-
Culture HK-2 cells in an appropriate medium (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Exposure:
-
Assessment of Cytotoxicity:
-
Measure cell viability using a standard assay such as the CCK-8 assay.
-
-
Biomarker Analysis:
Protocol 3: Detection of Piperacillin-Dependent Anti-Platelet Antibodies by Flow Cytometry
Objective: To identify piperacillin-dependent antibodies in a patient with suspected drug-induced immune thrombocytopenia.
Methodology:
-
Sample Preparation:
-
Obtain patient serum or citrated plasma.
-
Use normal group O donor platelets as target cells.
-
-
Incubation:
-
Incubate the donor platelets with patient serum/plasma in the presence and absence of a therapeutic concentration of piperacillin.
-
-
Staining:
-
Wash the platelets to remove unbound antibodies.
-
Add a fluorescently labeled secondary antibody that binds to human IgG and/or IgM.
-
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the platelet population in the samples with and without piperacillin.
-
-
Interpretation:
-
A significant increase in the MFI in the presence of piperacillin compared to the sample without the drug indicates the presence of piperacillin-dependent anti-platelet antibodies.
-
Visualizations
Caption: Troubleshooting workflow for elevated creatinine during piperacillin therapy.
Caption: A typical workflow for therapeutic drug monitoring of piperacillin.
Caption: Simplified signaling pathway of piperacillin-induced neurotoxicity.
References
- 1. drugs.com [drugs.com]
- 2. Adverse reactions of piperacillin: A literature review of case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Piperacillin/Tazobactam Nephrotoxicity: Piperacillin/Tazobactam-Induced Direct Tubular Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is the use of piperacillin/tazobactam associated with risk of acute kidney injury? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 6. PulmCrit – Myth-busting the conditional nephrotoxicity of piperacillin-tazobactam [emcrit.org]
- 7. researchgate.net [researchgate.net]
- 8. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]
- 9. academic.oup.com [academic.oup.com]
- 10. gulhanemedj.org [gulhanemedj.org]
- 11. Drug-induced hypersensitivity syndrome related to piperacillin-tazobactam: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical outcomes of extended versus intermittent administration of piperacillin/tazobactam for the treatment of hospital-acquired pneumonia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cjhp-online.ca [cjhp-online.ca]
- 14. Risk of Neutropenia in Adults Treated with Piperacillin–Tazobactam or Cefazolin: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Personalized Piperacillin Dosing for the Critically Ill: A Retrospective Analysis of Clinical Experience with Dosing Software and Therapeutic Drug Monitoring to Optimize Antimicrobial Dosing [mdpi.com]
- 16. Therapeutic drug monitoring of piperacillin/tazobactam in sepsis - ESICM [esicm.org]
- 17. mdpi.com [mdpi.com]
- 18. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Treatment for Complicated Urinary Tract Infections: A Comparative Analysis of Piperacillin/Tazobactam and Meropenem
For researchers, scientists, and drug development professionals, the choice between piperacillin/tazobactam and meropenem for the treatment of complicated urinary tract infections (cUTIs), particularly those caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, is a critical decision guided by a balance of efficacy, safety, and antimicrobial stewardship. This guide provides an objective comparison of these two potent antibacterial agents, supported by experimental data and detailed methodologies from key clinical studies.
Carbapenems, such as meropenem, have long been considered the gold standard for treating infections caused by ESBL-producing organisms due to their stability against these enzymes.[1][2] However, the rising threat of carbapenem resistance necessitates the exploration of effective carbapenem-sparing alternatives like piperacillin/tazobactam, a combination of a broad-spectrum penicillin and a β-lactamase inhibitor.[1][3] This guide delves into the comparative evidence to inform clinical and developmental perspectives.
Quantitative Comparison of Clinical Outcomes
A retrospective cohort study and subgroup analyses from major clinical trials provide the primary evidence for comparing the efficacy of piperacillin/tazobactam and meropenem in the context of cUTIs. The data below summarizes key findings from these studies.
| Outcome Measure | Piperacillin/Tazobactam | Meropenem | Study | Key Findings |
| Clinical Cure Rate | 80.0% (88/110) | 78.8% (67/85) | Cao et al. (2023)[4][5] | No significant difference in clinical cure rates between the two groups (p=0.84).[4][5] |
| Microbiological Eradication | 66.7% (in combination with Vaborbactam) | 57.7% | TANGO I Trial[1][6] | Meropenem-vaborbactam was non-inferior to piperacillin-tazobactam for microbial eradication at the test-of-cure visit.[1][6] |
| 30-Day All-Cause Mortality (BSI with Urinary Source) | 6.9% | 3.1% | MERINO Trial (Subgroup)[7] | In patients with bloodstream infections of a urinary source, the mortality difference was smaller compared to non-urinary sources.[7] |
| Median Duration of Total Antibiotic Use (days) | 6 | 9 | Cao et al. (2023)[4][5] | Significantly shorter duration of total antibiotic use in the piperacillin/tazobactam group (p < 0.01).[4][5] |
| Median Duration of Hospitalization (days) | 16 | 22 | Cao et al. (2023)[4][5] | Significantly shorter duration of hospitalization in the piperacillin/tazobactam group (p < 0.01).[4][5] |
| Incidence of Adverse Events | 4.5% | 15.3% | Cao et al. (2023)[5] | A significantly lower incidence of adverse events was observed in the piperacillin/tazobactam group (p=0.01).[5] |
Experimental Protocols
Understanding the methodologies of the cited studies is crucial for interpreting the comparative data.
Cao et al. (2023): A Retrospective Cohort Study[4][5]
-
Study Design: A monocentric, retrospective cohort study conducted between January 2019 and November 2021.[4][5]
-
Patient Population: Adult patients diagnosed with cUTIs caused by ESBL-producing Enterobacteriaceae susceptible to both piperacillin/tazobactam and meropenem.[4][5] A positive urine culture was defined as ≥ 10^3 colony-forming units per milliliter (CFU/mL).[5]
-
Inclusion Criteria: Patients aged ≥ 18 years with documented cUTIs and at least two of the following signs and symptoms: chills or fever (>38°C), nausea or vomiting, flank or pelvic pain, dysuria, urinary frequency or urgency, or costovertebral angle tenderness.[4]
-
Treatment: Patients received either piperacillin/tazobactam or meropenem for more than 72 hours, with dosages adjusted based on renal function.[5]
-
Primary Endpoint: Clinical success, defined as the resolution of all core cUTI symptoms, no new symptoms, and no further need for antibiotics with microbiological cure (urine culture < 10^3 CFU/mL).[4]
-
Secondary Endpoints: Rehospitalization and 90-day recurrence of cUTIs caused by ESBL-producing Enterobacteriaceae.[4][5]
The MERINO Trial (Subgroup Analysis)[7]
-
Study Design: A multicenter, randomized clinical trial comparing piperacillin/tazobactam with meropenem for the treatment of bloodstream infections caused by ceftriaxone-resistant E. coli or Klebsiella pneumoniae.[7]
-
Patient Population: The subgroup analysis focused on patients where the source of the bloodstream infection was the urinary tract.[7]
-
Treatment Regimens: Piperacillin-tazobactam 4.5 g intravenously every 6 hours versus meropenem 1 g intravenously every 8 hours for 4 to 14 days.[7]
-
Primary Outcome: All-cause mortality at 30 days post-randomization.[7]
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of β-lactam antibiotics and the logical flow of a comparative clinical trial.
Caption: Mechanism of β-Lactam Antibiotic Action.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Pharmacokinetic/Pharmacodynamic Target Attainment of Continuous Infusion Piperacillin–Tazobactam or Meropenem and Microbiological Outcome among Urologic Patients with Documented Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of piperacillin–tazobactam compared with meropenem in treating complicated urinary tract infections including acute pyelonephritis due to extended-spectrum β-lactamase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
Head-to-head comparison of piperacillin and ticarcillin against anaerobic bacteria
For Immediate Publication
[City, State] – [Date] – In the ongoing battle against anaerobic bacterial infections, the choice of antimicrobial agent is critical. This comprehensive guide provides a detailed head-to-head comparison of two prominent beta-lactam/beta-lactamase inhibitor combinations: piperacillin/tazobactam and ticarcillin/clavulanate. This report, intended for researchers, scientists, and drug development professionals, synthesizes in vitro susceptibility data and clinical trial outcomes to offer a clear perspective on their relative performance.
Executive Summary
Piperacillin/tazobactam and ticarcillin/clavulanate both demonstrate broad-spectrum activity against a wide range of anaerobic pathogens. However, a comprehensive review of available data suggests that piperacillin/tazobactam often exhibits superior in vitro potency against many clinically significant anaerobes, particularly the Bacteroides fragilis group. While clinical outcomes are often comparable, the enhanced in vitro activity of piperacillin/tazobactam may offer an advantage in certain clinical scenarios.
In Vitro Susceptibility: A Quantitative Comparison
The in vitro activity of piperacillin/tazobactam and ticarcillin/clavulanate against common anaerobic bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, indicate the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity (MIC in µg/mL) Against the Bacteroides fragilis Group
| Organism | Antibiotic | MIC50 | MIC90 | % Susceptible |
| Bacteroides fragilis | Piperacillin/Tazobactam | ≤0.125 - 1 | 16 | >95%[1] |
| Ticarcillin/Clavulanate | 0.25 - 2 | 32 | >95%[1] | |
| B. fragilis group | Piperacillin/Tazobactam | - | 16 | >95%[1] |
| Ticarcillin/Clavulanate | - | - | >95%[1] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility percentages are based on available data and may vary slightly between studies.
One study found that for the Bacteroides fragilis group, piperacillin/tazobactam had an MIC90 of 16 µg/ml, and over 95% of strains were susceptible[1]. The same study noted that ticarcillin/clavulanate was also effective against over 95% of these strains[1]. Another comparative study reported that piperacillin/tazobactam was less active against Bacteroides spp. than ticarcillin/clavulanate[2][3].
Clinical Efficacy: A Review of Comparative Trials
Direct clinical comparisons in infections with a significant anaerobic component are crucial for contextualizing in vitro data.
Complicated Skin and Skin Structure Infections
A randomized, double-blind, multicenter study compared the efficacy and safety of piperacillin/tazobactam and ticarcillin/clavulanate in hospitalized patients with complicated skin and skin structure infections, such as cellulitis with drainage, cutaneous abscesses, and diabetic foot infections[4]. The clinical response rates were found to be comparable between the two treatments. In the piperacillin/tazobactam group, 61% of patients were cured and 15% showed improvement. Similarly, in the ticarcillin/clavulanate group, 61% were cured and 16% showed improvement[4]. Both antibiotic combinations were reported to be safe and well-tolerated[4].
Lower Respiratory Tract Infections
In a study focused on community-acquired lower respiratory tract infections, piperacillin/tazobactam demonstrated a higher favorable clinical response rate at the end of treatment compared to ticarcillin/clavulanate (84% vs. 64%)[5]. The bacteriological eradication rates also favored piperacillin/tazobactam (84% vs. 64%)[5]. A separate randomized, open-label, controlled study on lower respiratory tract and urinary tract infections found no statistically significant difference in overall efficacy rates (90.5% for piperacillin/tazobactam vs. 88.5% for ticarcillin/clavulanate) or bacterial eradication rates (90.2% vs. 92.0%, respectively)[6].
Intra-abdominal Infections
While direct comparative trials between piperacillin/tazobactam and ticarcillin/clavulanate for intra-abdominal infections are limited in the search results, a study comparing ertapenem to piperacillin/tazobactam found high efficacy for piperacillin/tazobactam, with clinical effectiveness rates ranging from 76.2% to 86.2% in patients with mild to moderate intra-abdominal infections[7]. This suggests its utility in treating infections where anaerobic bacteria are prevalent.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily derived from studies employing standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The two reference methods for antimicrobial susceptibility testing of anaerobic bacteria are the agar dilution method and the broth microdilution method.
Agar Dilution Method
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.
-
Antibiotic Incorporation: Serial twofold dilutions of the antimicrobial agents (piperacillin and ticarcillin, with and without their respective beta-lactamase inhibitors) are incorporated into the molten agar.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The prepared bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Broth Microdilution Method
The broth microdilution method is a more practical alternative for clinical laboratories.
-
Media Preparation: A suitable broth medium, such as Brucella broth supplemented with hemin and vitamin K1, is used.
-
Plate Preparation: Microtiter plates containing serial twofold dilutions of the antimicrobial agents are prepared or obtained commercially.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared as described for the agar dilution method.
-
Inoculation: The wells of the microtiter plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated in an anaerobic environment at 37°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents a visible pellet of growth at the bottom of the well or a noticeable turbidity in the broth.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.
Mechanism of Action: A Shared Strategy
Both piperacillin and ticarcillin are extended-spectrum penicillins that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action disrupts the final step of peptidoglycan synthesis, leading to cell lysis and death. However, many anaerobic bacteria produce beta-lactamase enzymes that can inactivate these penicillins.
Tazobactam and clavulanate are beta-lactamase inhibitors. They have a similar structure to beta-lactam antibiotics but possess weak intrinsic antibacterial activity. Their primary role is to bind to and inactivate beta-lactamase enzymes, thereby protecting piperacillin and ticarcillin from degradation and restoring their antibacterial activity.
The following diagram illustrates the logical relationship in the mechanism of action of these combination drugs.
Conclusion
Both piperacillin/tazobactam and ticarcillin/clavulanate are potent antimicrobial agents against a broad spectrum of anaerobic bacteria. The available in vitro data suggest that piperacillin/tazobactam may have a slight advantage in potency against certain key anaerobic pathogens. Clinical trial data, while not exclusively focused on anaerobic infections, indicate that both drugs are effective, with some studies suggesting a higher efficacy for piperacillin/tazobactam in specific infection types. The choice between these two agents may be guided by local susceptibility patterns, the specific clinical context, and cost considerations. Further head-to-head clinical trials in severe anaerobic infections are warranted to more definitively delineate their comparative clinical utility.
References
- 1. Piperacilina-tazobactam: estudio comparativo de la actividad in vitro frente a Bacteroides del grupo fragilis - Dialnet [dialnet.unirioja.es]
- 2. Comparative in vitro activities of piperacillin-tazobactam and ticarcillin-clavulanate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activities of piperacillin-tazobactam and ticarcillin-clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of hospitalized patients with complicated skin and skin structure infections: double-blind, randomized, multicenter study of piperacillin-tazobactam versus ticarcillin-clavulanate. The Piperacillin/Tazobactam Skin and Skin Structure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperacillin/tazobactam compared with ticarcillin/clavulanate in community-acquired bacterial lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized controlled clinical trial on piperacillin/tazobactam versus ticarcillin/clavulanic acid for the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Effectiveness of Ertapenem Versus Piperacillin/Tazobactam in Patients With Mild to Moderate Intraabdominal Infections: A Systematic Review and Metaanalysis of Randomized Controlled Trials [ajcmi.umsha.ac.ir]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Piperacillin and Other Beta-Lactam Antibiotics
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides an objective comparison of piperacillin's performance against other beta-lactam antibiotics, focusing on the critical issue of cross-resistance. By examining the underlying mechanisms and presenting supporting experimental data, this document aims to be a valuable resource in the ongoing battle against antibiotic-resistant pathogens.
Mechanisms of Resistance and Cross-Resistance
The effectiveness of piperacillin, a ureidopenicillin, is intrinsically linked to its ability to bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for bacterial cell wall synthesis.[1] However, bacteria have evolved sophisticated mechanisms to counter this assault, often leading to cross-resistance with other beta-lactam antibiotics. The primary mechanisms include:
-
Enzymatic Degradation by Beta-Lactamases: This is a major mechanism of resistance.[1] Bacteria produce a wide array of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[2] Key classes of beta-lactamases include:
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes can hydrolyze a broad range of penicillins and cephalosporins.[1] While piperacillin is often combined with the beta-lactamase inhibitor tazobactam to counteract many beta-lactamases, the efficacy against ESBL-producing organisms can be variable and is not always recommended.[1][3]
-
AmpC β-Lactamases: These are typically chromosomally encoded and can be induced or constitutively overexpressed, conferring resistance to penicillins, cephalosporins, and beta-lactamase inhibitor combinations like piperacillin/tazobactam.[4][5]
-
OXA-type β-Lactamases: This group of enzymes, particularly OXA-1, can contribute to piperacillin/tazobactam resistance and is not well-inhibited by tazobactam.[6]
-
TEM and SHV β-Lactamases: Hyperproduction of these common beta-lactamases can overwhelm the inhibitory effect of tazobactam, leading to piperacillin resistance.[6][7][8]
-
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of piperacillin and other beta-lactams, thereby decreasing their efficacy.[1][9] For instance, some Gram-positive bacteria like Enterococcus faecium (PBP-5) and Staphylococcus aureus (PBP-2a) have intrinsically low affinity for piperacillin.[1]
-
Reduced Permeability and Efflux Pumps: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of piperacillin into the cell.[1] Additionally, active efflux pumps can transport the antibiotic out of the cell before it can reach its PBP targets.[2]
The interplay of these mechanisms determines the spectrum of cross-resistance. For example, the production of a broad-spectrum beta-lactamase will likely confer resistance to multiple classes of beta-lactams, whereas a specific PBP alteration might affect a narrower range of drugs.
Quantitative Data on Cross-Resistance
The following tables summarize quantitative data from various studies, illustrating the prevalence of cross-resistance between piperacillin/tazobactam and other beta-lactams in key clinical pathogens.
Table 1: Resistance Rates of Pseudomonas aeruginosa to Piperacillin/Tazobactam and Carbapenems
| Antibiotic | Resistance Rate (%) |
| Piperacillin/Tazobactam | 14.0 |
| Imipenem | 10.4 |
| Meropenem | 5.9 |
Data extracted from a prospective study on 357 P. aeruginosa isolates.[10]
Table 2: Cross-Resistance Patterns in Piperacillin/Tazobactam-Resistant Pseudomonas aeruginosa
| Piperacillin/Tazobactam-Resistant Isolates (n=50) | Number of Isolates (%) |
| Resistant to both Imipenem and Meropenem | 18 (36%) |
| Resistant to Imipenem only | 9 (18%) |
| Susceptible to both Carbapenems | 23 (46%) |
Data extracted from the same study on 357 P. aeruginosa isolates.[10]
Table 3: Minimum Inhibitory Concentrations (MICs) for Piperacillin against Various Pathogens
| Pathogen | MIC (µg/mL) for Susceptible (S) | MIC (µg/mL) for Intermediate (I) | MIC (µg/mL) for Resistant (R) |
| Enterobacteriaceae | ≤16 | 32-64 | ≥128 |
| Acinetobacter baumannii | ≤16 | 32-64 | ≥128 |
| Pseudomonas aeruginosa | ≤16 | 32-64 | ≥128 |
| Haemophilus influenzae | ≤1 | - | ≥2 |
| Bacteroides fragilis group | ≤32 | 64 | ≥128 |
Adapted from FDA-approved breakpoints.[2]
Table 4: In Vitro Activity of Piperacillin/Tazobactam against ESBL-Producing Enterobacteriaceae
| Organism | MIC Range (µg/mL) |
| Escherichia coli | 2 to 16 |
| Klebsiella pneumoniae | 1 to 128 |
| Proteus mirabilis | 0.125 to 16 |
| Serratia marcescens | 4 to 8 |
Data from a study on 71 clinically relevant ESBL-producing Enterobacteriaceae isolates.[11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess cross-resistance.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic that prevents the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Competition Assay
Objective: To assess the binding affinity of a beta-lactam antibiotic to specific PBPs.
Methodology:
-
Cell Lysate Preparation: Bacterial cells are grown to a specific phase and then lysed to release the cell membrane fraction containing the PBPs.
-
Pre-incubation with Unlabeled Antibiotic: The cell lysate is incubated with varying concentrations of the unlabeled test antibiotic (e.g., piperacillin).
-
Labeling with Labeled Penicillin: A labeled form of penicillin (e.g., [3H]benzylpenicillin or a fluorescently tagged penicillin like Bocillin-FL) is added to the mixture.[9][12] This labeled penicillin will bind to any PBPs that have not been occupied by the unlabeled test antibiotic.
-
SDS-PAGE and Detection: The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled PBPs are then visualized by autoradiography (for radioactively labeled penicillin) or fluorescence imaging.
-
Analysis: The intensity of the labeled PBP bands is quantified. A decrease in the signal with increasing concentrations of the unlabeled antibiotic indicates competitive binding and allows for the determination of the 50% inhibitory concentration (IC50).[12]
Beta-Lactamase Activity Assay
Objective: To detect and quantify the production of beta-lactamase enzymes.
Methodology (Nitrocefin Assay):
-
Bacterial Lysate Preparation: A crude lysate of the bacterial isolate is prepared to release intracellular enzymes.
-
Assay Reaction: The lysate is mixed with a solution of nitrocefin, a chromogenic cephalosporin.
-
Spectrophotometric Measurement: Hydrolysis of the beta-lactam ring in nitrocefin by beta-lactamases results in a color change (from yellow to red), which is measured spectrophotometrically over time.
-
Quantification: The rate of color change is proportional to the beta-lactamase activity in the lysate.
Visualizing Resistance Mechanisms and Experimental Workflows
To further elucidate the complex relationships in cross-resistance, the following diagrams are provided.
Caption: Overview of key mechanisms of bacterial resistance to beta-lactam antibiotics.
Caption: Workflow for a Penicillin-Binding Protein (PBP) competition assay.
Caption: Logical relationship between resistance mechanisms and cross-resistance patterns.
References
- 1. Piperacillin - Wikipedia [en.wikipedia.org]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Piperacillin Resistance [pdb101.rcsb.org]
- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperacillin-tazobactam: a beta-lactam/beta-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Ohio Society of Health-System Pharmacy - What’s the mechanism of resistance (gene, and effect) seen in Escherichia coli (E. coli) that induces resistance to piperacillin-tazobactam but retains susceptibility to cephalosporins? [ohioshp.org]
- 8. Conjugative resistance to tazobactam plus piperacillin among extended-spectrum beta-lactamase-producing nosocomial Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Resistance patterns of Pseudomonas aeruginosa to carbapenems and piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative activity of piperacillin/tazobactam against clinical isolates of extended-spectrum beta-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Fibracillin
For Immediate Use by Authorized Laboratory Personnel
This document provides critical safety and logistical guidance for the handling, use, and disposal of Fibracillin, a potent novel antibiotic compound. Adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. This compound is a highly sensitizing agent, particularly via inhalation and dermal contact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The required level of protection is dictated by the specific handling procedure and the potential for aerosolization.
Table 1: PPE Requirements for this compound Handling
| Task | Required PPE | Occupational Exposure Band (OEB) | Assigned Protection Factor (APF) |
| Low-Energy Activities (e.g., weighing in a ventilated balance enclosure, solution preparation in a fume hood) | Disposable gown, double gloves (nitrile), safety glasses with side shields, hair cover. | 3 (10-100 µg/m³)[1] | N/A |
| High-Energy Activities (e.g., blending, milling, or where dust generation is likely) | Powered Air-Purifying Respirator (PAPR)[1][2], disposable coveralls ("bunny suit")[3], double gloves (nitrile), chemical-resistant boots, full face shield. | 4 (1-10 µg/m³)[1] | 1000[2] |
| Unpacking Shipments | N95 respirator[3], disposable gown, single pair of gloves, safety glasses. | 2 (100-1000 µg/m³)[1] | 10 |
Experimental Protocols: Safe Handling and Preparation
Strict adherence to the following procedures is necessary to minimize exposure risk during routine laboratory work.
2.1. Weighing and Reconstitution (Low-Energy)
-
Preparation : Don all required PPE for low-energy activities as specified in Table 1. Ensure a chemical fume hood or ventilated balance enclosure is certified and functioning correctly.
-
Procedure :
-
Conduct all manipulations of powdered this compound within the fume hood or enclosure.
-
Use a dedicated set of utensils (spatulas, weigh boats).
-
Slowly add solvent to the powder to avoid aerosolization.
-
Cap and seal the solution container before removing it from the controlled environment.
-
-
Post-Procedure :
-
Decontaminate all surfaces with a suitable cleaning agent.
-
Dispose of all contaminated disposable materials in a designated hazardous waste container.[4]
-
2.2. High-Potency Operations (High-Energy)
For procedures with a high risk of aerosol generation, enhanced containment is required.
-
Containment : Utilize a glove bag or isolator for all high-energy operations to provide a physical barrier.[2]
-
PPE : In addition to containment, full PPE as outlined for high-energy activities in Table 1 is mandatory.
-
Waste : All materials removed from the containment unit must be double-bagged and sealed before disposal as hazardous waste.[4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental release and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
Hazardous Pharmaceutical Waste : All unused this compound powder, contaminated labware (pipette tips, vials), and used PPE must be collected in black, leak-proof containers clearly labeled "Hazardous Waste Pharmaceuticals".[5]
-
Sharps : Needles and syringes used for this compound solutions must be disposed of in a designated sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[4]
3.2. Disposal Procedure
-
Seal all waste containers when they are three-quarters full.
-
Store sealed containers in a secure, designated hazardous waste accumulation area.
-
Arrange for disposal through a licensed hazardous waste contractor. Most hazardous pharmaceutical waste must be incinerated at a permitted facility.[5][6][7]
-
Maintain all disposal records, including waste manifests and certificates of destruction, as required by the EPA and other regulatory bodies.[7]
Emergency Procedures
Immediate and correct response to emergencies can significantly mitigate harm.
4.1. Chemical Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] While rinsing, remove all contaminated clothing.[8]
-
Eye Contact : Flush the eye(s) with water for a minimum of 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[9]
4.2. Spills
-
Minor Spill (<1 gram, contained) :
-
Alert others in the immediate area.[11]
-
Don appropriate PPE, including a respirator.
-
Cover the spill with absorbent material.[11]
-
Gently collect the material using a method that minimizes dust generation (e.g., damp cloth or HEPA-filtered vacuum).[12]
-
Place all cleanup materials in the hazardous pharmaceutical waste container.
-
-
Major Spill (>1 gram or outside containment) :
-
Evacuate the laboratory immediately and alert others.[11]
-
Close the laboratory door to contain the spill.
-
Notify the institutional Environmental Health and Safety (EHS) office and follow their instructions.
-
Mandatory Visualization
Caption: PPE selection workflow for handling this compound.
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. aiha.org [aiha.org]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. osha.gov [osha.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. piramalcriticalcare.us [piramalcriticalcare.us]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 12. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
